

An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-4-hydrazinobenzoic acid*

Cat. No.: *B558811*

[Get Quote](#)

CAS Number: 214475-53-3

This technical guide provides a comprehensive overview of **Fmoc-4-hydrazinobenzoic acid**, a bifunctional linker widely utilized by researchers, scientists, and drug development professionals. The document details its physicochemical properties, synthesis, and key applications, with a focus on experimental protocols for its use in peptide synthesis and bioconjugation.

Physicochemical Properties

Fmoc-4-hydrazinobenzoic acid is an off-white to light grey solid.^[1] Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group on a hydrazine moiety, which is attached to a benzoic acid backbone. This unique combination of functional groups makes it a valuable reagent in organic and medicinal chemistry.

Property	Value	Reference
CAS Number	214475-53-3	[1] [2] [3] [4] [5] [6]
Molecular Formula	C ₂₂ H ₁₈ N ₂ O ₄	[1] [2] [3] [4] [5]
Molecular Weight	374.39 g/mol	[2] [5]
Appearance	Off-white to light grey solid	[1]
Purity	≥95% (HPLC)	[1]
Storage Temperature	0 - 8 °C	[1]
Density	1.363 g/cm ³ (Predicted)	[2]
pKa	4.58 ± 0.10 (Predicted)	[2]

Synthesis

The synthesis of **Fmoc-4-hydrazinobenzoic acid** typically involves two main steps: the synthesis of the precursor 4-hydrazinobenzoic acid, followed by the protection of the hydrazine group with an Fmoc moiety.

Synthesis of 4-Hydrazinobenzoic Acid

4-Hydrazinobenzoic acid can be synthesized from p-aminobenzoic acid through a diazotization reaction followed by reduction.[\[2\]](#)[\[7\]](#)

Experimental Protocol:

Step 1: Diazotization of p-Aminobenzoic Acid[\[2\]](#)

- Suspend p-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in water (e.g., 150 mL) in a beaker.
- Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
- Slowly add concentrated hydrochloric acid.
- In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 15 g) in water (e.g., 30 mL).

- Add the sodium nitrite solution dropwise to the p-aminobenzoic acid suspension, maintaining the temperature between 0-5 °C.
- Continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the p-carboxybenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt[2]

- In a separate large beaker, prepare a solution of a suitable reducing agent, such as sodium sulfite or sodium metabisulfite, in water.
- Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. This should be done carefully to control the evolution of nitrogen gas.
- After the complete addition of the diazonium salt solution, continue to stir the mixture for approximately 30 minutes to ensure the reduction is complete.

Step 3: Isolation of 4-Hydrazinobenzoic Acid[2]

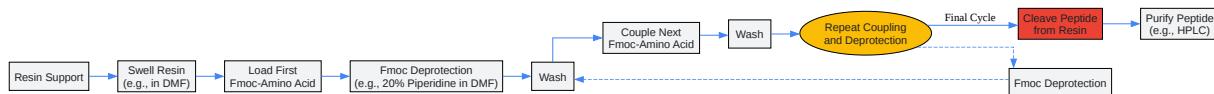
- Acidify the reaction mixture with hydrochloric acid to precipitate the 4-hydrazinobenzoic acid.
- Collect the precipitate by filtration.
- Wash the collected solid with cold water to remove any inorganic impurities.
- Dry the product to obtain 4-hydrazinobenzoic acid.

Fmoc Protection of 4-Hydrazinobenzoic Acid

The introduction of the Fmoc protecting group onto the hydrazine moiety of 4-hydrazinobenzoic acid is a standard procedure in peptide chemistry.

Experimental Protocol:

- Dissolve 4-hydrazinobenzoic acid in a suitable solvent, such as a mixture of dioxane and water.


- Add a base, such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA), to the solution.
- Cool the mixture in an ice bath.
- Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane to the reaction mixture.
- Allow the reaction to stir at room temperature for several hours or overnight.
- Acidify the reaction mixture with a dilute acid, such as hydrochloric acid.
- Extract the product with a suitable organic solvent, such as ethyl acetate.
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purify the crude product by chromatography to obtain **Fmoc-4-hydrazinobenzoic acid**.

Applications in Peptide Synthesis

Fmoc-4-hydrazinobenzoic acid serves as a key building block in solid-phase peptide synthesis (SPPS) for the introduction of a C-terminal hydrazide functionality.^[1] Peptide hydrazides are valuable intermediates for the synthesis of peptide thioesters, which are crucial for native chemical ligation.

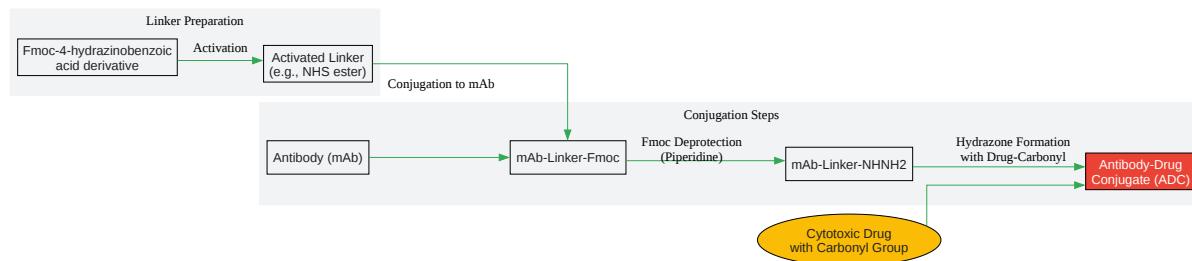
General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow of Fmoc-based SPPS.

[Click to download full resolution via product page](#)

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Incorporating Fmoc-4-hydrazinobenzoic Acid in SPPS


- Resin Preparation: Swell a suitable resin (e.g., 2-chlorotriyl chloride resin) in N,N-dimethylformamide (DMF).
- Loading of **Fmoc-4-hydrazinobenzoic acid**:
 - Dissolve **Fmoc-4-hydrazinobenzoic acid** and a base (e.g., DIPEA) in DMF.
 - Add the solution to the swollen resin and agitate for a specified time to allow for covalent attachment.
 - Cap any unreacted sites on the resin using a capping solution (e.g., a mixture of methanol and DIPEA in dichloromethane).
- Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the hydrazine moiety, exposing the free hydrazine.
- Peptide Chain Elongation: Proceed with standard Fmoc-SPPS cycles of coupling and deprotection to build the desired peptide sequence on the free hydrazine.
- Cleavage: Cleave the peptide hydrazide from the resin using a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., a solution containing trifluoroacetic acid).

Applications in Bioconjugation: Antibody-Drug Conjugates (ADCs)

Fmoc-4-hydrazinobenzoic acid is a valuable linker in the construction of antibody-drug conjugates (ADCs). The hydrazine group can react with a carbonyl group on a cytotoxic drug to form a hydrazone linkage, which is often designed to be cleavable under the acidic conditions of the lysosome within a cancer cell.

General Strategy for ADC Synthesis using a Hydrazone Linker

The following diagram outlines the general strategy for synthesizing an ADC using a linker derived from **Fmoc-4-hydrazinobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of an ADC using a hydrazone linker.

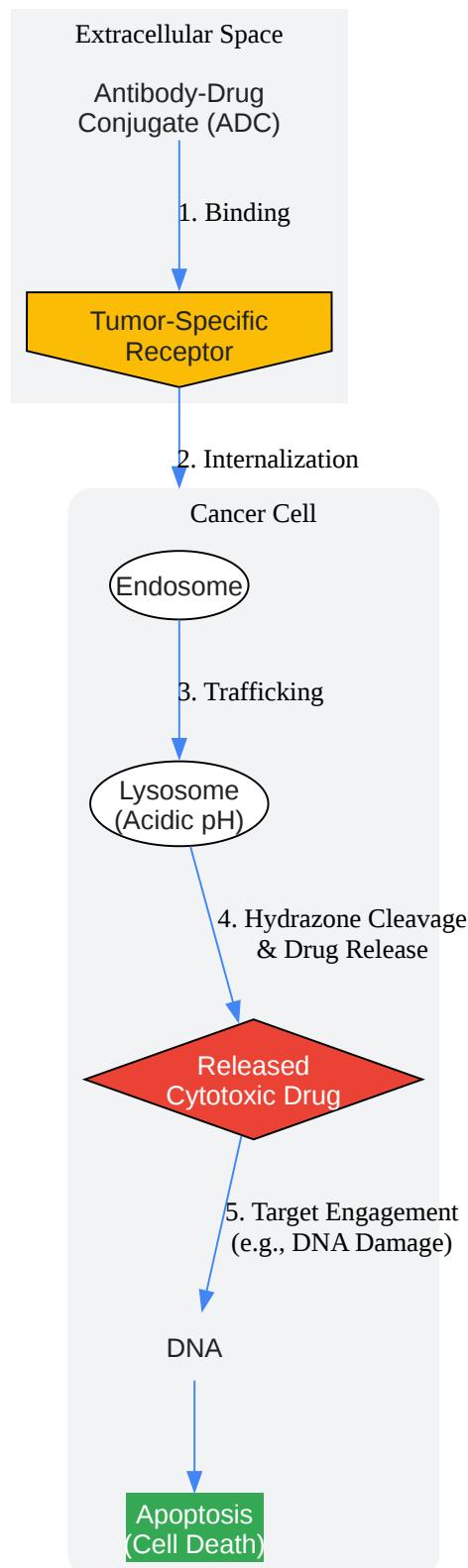
Experimental Protocol for ADC Synthesis

This protocol outlines a general procedure for conjugating a drug to an antibody via a hydrazone linker.

Stage 1: Conjugation of the Linker to the Antibody

- Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0).

- Linker Activation: If not already activated, activate the carboxylic acid group of **Fmoc-4-hydrazinobenzoic acid** using standard carbodiimide chemistry (e.g., with EDC and NHS).
- Conjugation: Add the activated linker to the antibody solution at a specific molar excess. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
- Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis to obtain the Fmoc-protected linker-antibody conjugate.


Stage 2: Drug Ligation

- Fmoc Deprotection: Prepare a 20% (v/v) solution of piperidine in DMF. Add this solution to the purified Fmoc-linker-antibody conjugate and incubate for 10-30 minutes at room temperature.
- Purification: Immediately purify the deprotected linker-antibody conjugate by SEC to remove piperidine and byproducts.
- Hydrazone Formation:
 - Dissolve the carbonyl-containing drug in a suitable solvent (e.g., DMSO).
 - Add the drug solution to the deprotected hydrazide-linker-antibody conjugate in an appropriate buffer (e.g., acetate buffer, pH 4.5-5.5). A catalytic amount of aniline may be added to facilitate the reaction.
 - Incubate the reaction for 2-16 hours at room temperature.
- Final Purification: Purify the final ADC by SEC to remove unreacted drug and catalyst.

Role in a Biological Context: ADC Targeting a Cancer Cell

While **Fmoc-4-hydrazinobenzoic acid** itself is not directly involved in signaling pathways, it is instrumental in creating molecules like ADCs that are designed to interact with and disrupt

cellular processes in a targeted manner. The following diagram illustrates the mechanism of action of an ADC, synthesized using a hydrazone linker, targeting a cancer cell.

[Click to download full resolution via product page](#)

Caption: Mechanism of action for an ADC with an acid-labile hydrazone linker.

Safety and Handling

While a specific safety data sheet for **Fmoc-4-hydrazinobenzoic acid** is not readily available, the safety precautions for the related compound, 4-hydrazinobenzoic acid, should be considered.

- Hazard Identification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]
- Handling:
 - Use in a well-ventilated area, preferably in a fume hood.[8]
 - Avoid breathing dust.[9]
 - Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9]
 - Wash hands thoroughly after handling.[8]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8][9]
- First Aid:
 - In case of skin contact: Wash off immediately with plenty of soap and water.[8][9]
 - In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes.[8][9]
 - If inhaled: Move to fresh air.[8][9]
 - If swallowed: Do NOT induce vomiting. Seek medical attention.[8][9]

This guide provides a detailed technical overview of **Fmoc-4-hydrazinobenzoic acid**, highlighting its importance as a versatile tool for researchers in the fields of peptide chemistry

and drug development. The provided protocols and diagrams serve as a valuable resource for the practical application of this compound in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. benchchem.com [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]
- 8. carlroth.com [carlroth.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-4-hydrazinobenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558811#fmoc-4-hydrazinobenzoic-acid-cas-number-214475-53-3>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com